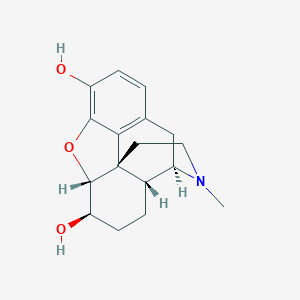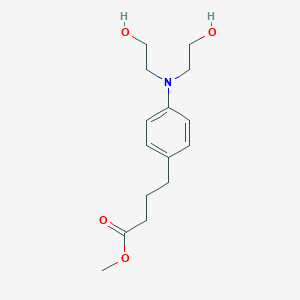
Cloruro de 4-(terc-butildimetilsililoxi)bencilo
Descripción general
Descripción
4-(Tert-butyldimethylsilyloxy)benzyl chloride is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a benzyl chloride moiety attached to a tert-butyldimethylsilyloxy group. This compound is often employed as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions.
Aplicaciones Científicas De Investigación
4-(Tert-butyldimethylsilyloxy)benzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and phenols in organic synthesis. It is also employed in the synthesis of complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It is utilized in the development of pharmaceuticals and in the synthesis of drug candidates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilyloxy)benzyl chloride typically involves the reaction of 4-hydroxybenzyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 4-(tert-butyldimethylsilyloxy)benzyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyldimethylsilyloxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 4-(tert-butyldimethylsilyloxy)benzyl alcohol.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyldimethylsilyloxy)benzyl chloride involves the formation of a stable silyl ether linkage with alcohols and phenols. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions. The chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The stability of the silyl ether linkage allows for selective deprotection under mild conditions, making it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
4-(Tert-butyldimethylsilyloxy)benzyl chloride can be compared with other silyl ether derivatives such as:
Trimethylsilyl chloride: Less bulky and less stable compared to tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: More bulky and more stable, but more difficult to remove.
Tert-butyldiphenylsilyl chloride: Provides greater steric protection but is more challenging to deprotect.
The uniqueness of 4-(tert-butyldimethylsilyloxy)benzyl chloride lies in its balance between stability and ease of removal, making it a preferred choice for protecting alcohols and phenols in various synthetic applications .
Propiedades
IUPAC Name |
tert-butyl-[4-(chloromethyl)phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDKXUIASJWQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463806 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-09-8 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
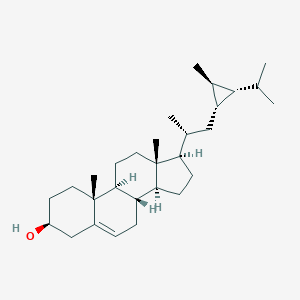
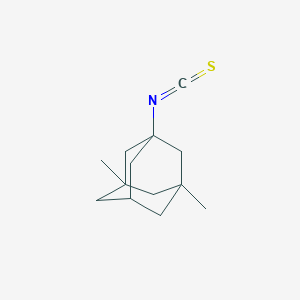

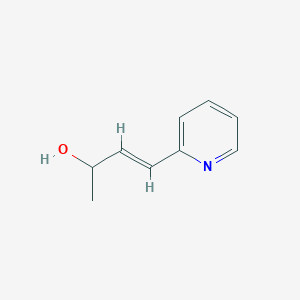
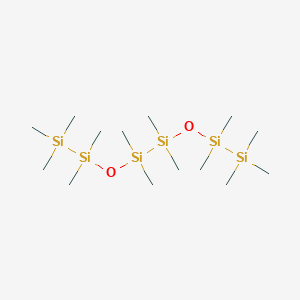
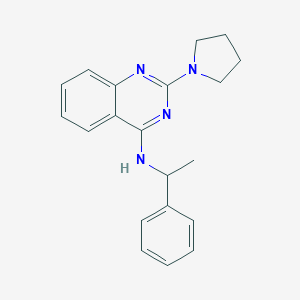
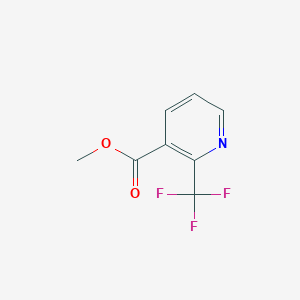
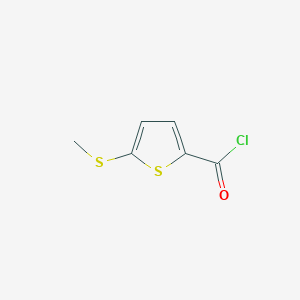

![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B163094.png)

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
